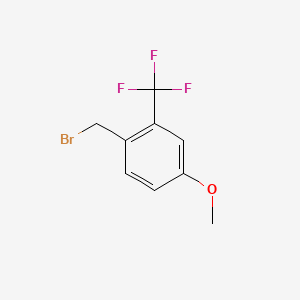

4-Methoxy-2-(trifluoromethyl)benzyl bromide

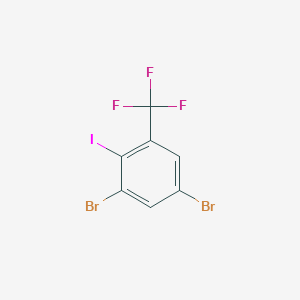

Overview

Description

“4-Methoxy-2-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C9H8BrF3O . It is used in various chemical reactions due to its unique properties .

Synthesis Analysis

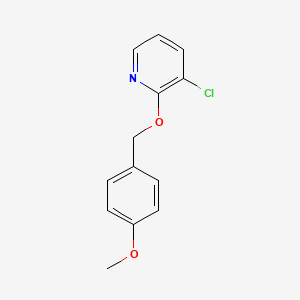

The synthesis of “this compound” can be achieved through various methods. One such method involves the nucleophilic trifluoromethoxylation of alkyl halides . This process uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent under mild reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOC1=C(C=C(C=C1)CBr)C(F)(F)F . This indicates that the molecule consists of a benzene ring with methoxy, bromomethyl, and trifluoromethyl substituents . Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can undergo nucleophilic trifluoromethoxylation, a reaction that has significant attention due to the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 269.06 , a boiling point of 42-45°C , and a density of 1.594 g/mL at 25°C .Scientific Research Applications

Trifluoromethoxylation of Aliphatic Substrates

4-Methoxy-2-(trifluoromethyl)benzyl bromide has been utilized in the trifluoromethoxylation of aliphatic substrates. The nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, facilitated by tetrabutylammonium triphenyldifluorosilicate, has been a significant step in forming aliphatic trifluoromethyl ethers. This process represents a notable example of nucleophilic displacement in organic synthesis (Marrec et al., 2010).

Electrochemical Bromination

The compound has also been involved in the electrochemical bromination process. Specifically, the electrochemical bromination of 4-methoxy toluene in a two-phase electrolysis method resulted in the formation of 3-bromo 4-methoxy benzyl bromide, showcasing the compound's role in bromination reactions and its potential utility in organic synthesis (Kulangiappar et al., 2014).

Singlet Oxygen Quantum Yield

In the field of photodynamic therapy, particularly for cancer treatment, this compound derivatives have shown significant potential. A specific compound synthesized with this group exhibited high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers used in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Steric Pressure in Chemical Reactions

The trifluoromethyl group, as seen in compounds like this compound, plays a crucial role in the relay propagation of crowding, acting as both an emitter and transmitter of steric pressure. This property significantly influences the outcome of metalation reactions, demonstrating the compound's relevance in understanding and manipulating steric effects in chemical synthesis (Schlosser et al., 2006).

Mechanism of Action

Target of Action

4-Methoxy-2-(trifluoromethyl)benzyl bromide is a versatile building block in organic synthesis . It is primarily used as a reagent in the synthesis of various organic compounds, including 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds have shown antiviral activities and have been identified as potent inhibitors of hepatitis C virus NS5B polymerase .

Mode of Action

The compound acts as a reagent in organic synthesis, participating in reactions at the benzylic position . It can undergo free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the compound can be replaced by other groups in nucleophilic substitution reactions, enabling the synthesis of a variety of organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As a reagent, it can participate in a variety of reactions, leading to the formation of different products. For instance, it can be used in the synthesis of benzimidazoles, which are known to interfere with the function of certain enzymes and have antiviral properties .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it participates in and the compounds it helps synthesize. For example, when used in the synthesis of benzimidazoles, the resulting compounds can exhibit antiviral activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. It is typically stored at ambient temperature . Safety data indicates that it is a corrosive material and can cause severe skin burns and eye damage . Therefore, it should be handled with care, using appropriate protective equipment .

Safety and Hazards

“4-Methoxy-2-(trifluoromethyl)benzyl bromide” is classified as Eye Dam. 1 - Skin Corr. 1B according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is corrosive and can cause severe burns and eye damage . Therefore, it should be handled with appropriate personal protective equipment .

Future Directions

The future directions for “4-Methoxy-2-(trifluoromethyl)benzyl bromide” are likely to involve further exploration of its reactivity and potential applications in the synthesis of new compounds. Its use in the synthesis of ®- (–)-argentilactone has been reported , indicating potential applications in organic synthesis.

properties

IUPAC Name |

1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAUNLGVNSSAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)

![6-Chlorofuro[3,2-b]pyridine](/img/structure/B1421118.png)

![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)